3,6-Dimethyl-3-hydroxy-6-heptenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-3-hydroxy-6-heptenoic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.221 g/mol . This compound is characterized by its unique structure, which includes a hydroxyl group and a double bond, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-3-hydroxy-6-heptenoic acid typically involves the esterification of a precursor compound followed by hydrolysis. One common method involves dissolving the crude ester in a 2 N solution of potassium hydroxide (KOH) in methanol . The reaction is carried out under reflux conditions to ensure complete conversion to the desired acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-3-hydroxy-6-heptenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3,6-Dimethyl-6-oxoheptanoic acid.
Reduction: Formation of 3,6-Dimethyl-3-hydroxyheptanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,6-Dimethyl-3-hydroxy-6-heptenoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-hydroxy-3,6-dimethylhept-6-enoic acid |
InChI |
InChI=1S/C9H16O3/c1-7(2)4-5-9(3,12)6-8(10)11/h12H,1,4-6H2,2-3H3,(H,10,11) |
InChI Key |
FSACZNVCVJCYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.